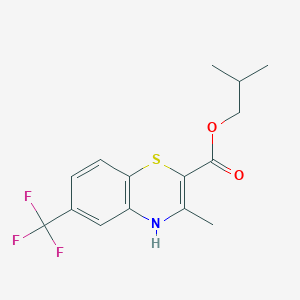
Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: This step involves the cyclization of an appropriate aniline derivative with a sulfur source, such as sulfur dichloride, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpropyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxamide: Similar structure but with an amide group instead of an ester.
2-methylpropyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.
Uniqueness
The presence of the trifluoromethyl group in Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate makes it unique compared to other benzothiazine derivatives. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H16F3NO2S |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
2-methylpropyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C15H16F3NO2S/c1-8(2)7-21-14(20)13-9(3)19-11-6-10(15(16,17)18)4-5-12(11)22-13/h4-6,8,19H,7H2,1-3H3 |
InChI Key |
UCMSFGSFHPCQCU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 4,5-dimethyl-2-{[3-(trifluoromethyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B389431.png)
![6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B389432.png)
![3-(2-Bromoethyl)-7-methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B389434.png)
![1-(2,6-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B389435.png)
![6-BENZOYL-1,8-DICHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B389436.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B389437.png)
![4-BENZOYL-5-(2-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B389439.png)
![6-(2-Chloroethoxy)-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B389441.png)
![5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B389442.png)
![(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B389445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B389447.png)
![6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B389448.png)
![N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B389451.png)
![(E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389454.png)
